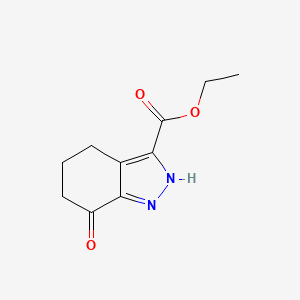
ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compounds that have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium hydride in THF at 0 degrees Celsius for 1 hour, followed by refluxing in THF for 15 hours . Another method involves the use of trifluoroacetic acid and trifluoroacetic anhydride at 20 degrees Celsius for 1 hour .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.23 . The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.68 to 2.73, indicating its lipophilicity . Its water solubility ranges from 0.167 mg/ml to 1.18 mg/ml .Scientific Research Applications
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: , also known as Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, is a compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds that have shown a wide range of biological activities and have various applications in scientific research. Below are some potential applications of this compound based on its structure and the activities of similar indazole derivatives:
Antimicrobial Activity
Indazole derivatives have been studied for their antimicrobial properties. Compounds similar to ethyl 7-oxo-tetrahydro-indazole have shown moderate-to-high activity against cultures of bacteria such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Anti-inflammatory Activity
Some indazole compounds have demonstrated significant anti-inflammatory effects with minimal side effects. For example, a derivative with a similar structure to ethyl 7-oxo-tetrahydro-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Cancer Research
Indazoles have been explored as potential therapeutic agents in cancer treatment. They can act as inhibitors for certain pathways involved in cancer cell proliferation. For instance, some indazole derivatives are being investigated as EGFR inhibitors for cancer therapy .
Pharmacological Studies
Indole derivatives, which share a common core structure with indazoles, are known for their diverse pharmacological activities. They are used in studies related to plant hormones and neurotransmitters, and they also serve as building blocks for more complex molecules with various biological activities .
Synthesis of Novel Compounds
The compound can be used as an intermediate in the synthesis of novel compounds with potential medicinal properties. It can undergo various chemical reactions to produce new molecules that can be tested for different biological activities .
Drug Development
Finally, ethyl 7-oxo-tetrahydro-indazole could be used in drug development processes as a precursor or an active moiety in the design of new drugs.
Indazole: a medicinally important heterocyclic moiety [WO/2022/101184 N-[2-({4-3-(ANILINO)-4-OXO-4,5,6,7-TETRAHYDRO-1H … - WIPO A brief review of the biological potential of indole derivatives A convenient synthesis and structural analysis of novel 4,5,6,7 …
Safety and Hazards
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a warning substance. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the regulation of cell cycle and volume, making them important targets in the treatment of diseases such as cancer .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . This interaction results in the disruption of the normal function of these kinases, thereby affecting the progression of diseases such as cancer .
Biochemical Pathways
The compound’s action on CHK1, CHK2, and SGK kinases affects the biochemical pathways associated with cell cycle regulation and volume control . The downstream effects of this interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
Its effectiveness against certain cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth. For instance, one study found that a related compound was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
properties
IUPAC Name |
ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFPYFSAQLHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

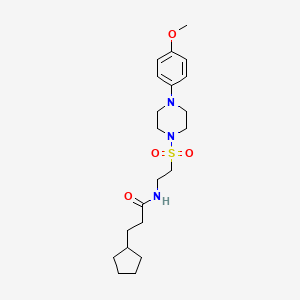
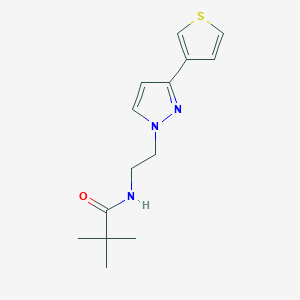
![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)
![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)
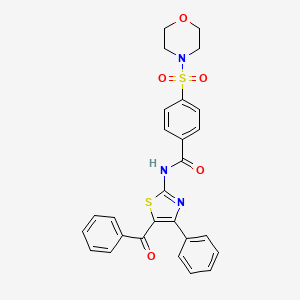


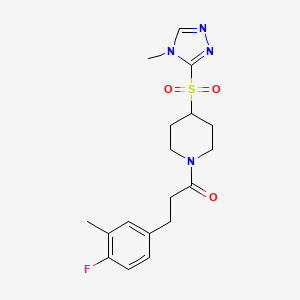

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate](/img/structure/B2956680.png)
![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)

